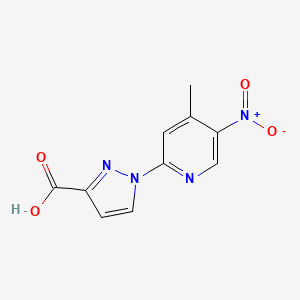
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane is an organic compound that features a cyclohexane ring substituted with a chloromethyl group and a prop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane can be achieved through several methods:
Alkylation of Cyclohexane: One approach involves the alkylation of cyclohexane with chloromethyl and prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Grignard Reaction: Another method involves the use of a Grignard reagent, where cyclohexylmagnesium bromide reacts with chloromethyl and prop-2-en-1-yl halides under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve yield.
化学反应分析
Types of Reactions
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives with various functional groups.
科学研究应用
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may serve as a building block for the development of new drugs or therapeutic agents.
Materials Science: It can be used in the synthesis of polymers or other materials with unique properties.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
1-(Prop-2-en-1-yl)cyclohexane: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H17Cl |
|---|---|
分子量 |
172.69 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-prop-2-enylcyclohexane |
InChI |
InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2 |
InChI 键 |
WQSUNJHADLCXAM-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(CCCCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
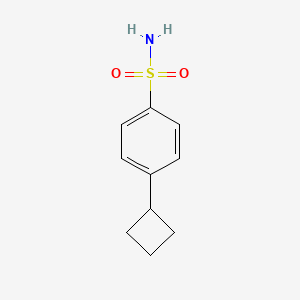
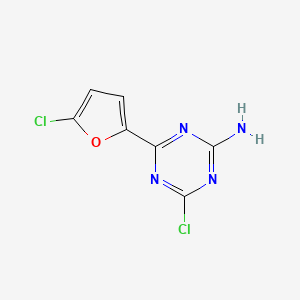


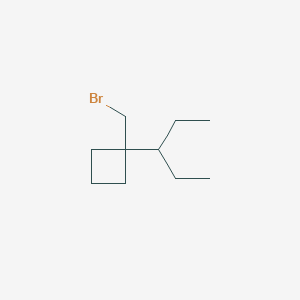
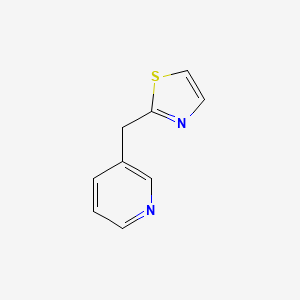

![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
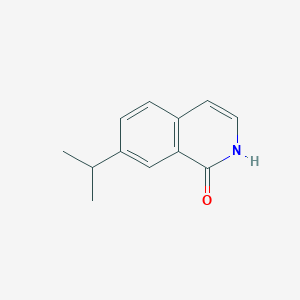
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
